![molecular formula C28H32O16 B2358558 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one CAS No. 53584-69-3; 604-80-8](/img/structure/B2358558.png)
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Narcissoside can be synthesized through the glycosylation of kaempferol with rhamnose. The reaction typically involves the use of a glycosyl donor and an acid catalyst to facilitate the formation of the glycosidic bond. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours .
Industrial Production Methods: Industrial production of narcissoside involves the extraction from plant sources, particularly elderflowers. The extraction process includes solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of >=95% .
Analyse Des Réactions Chimiques
Types of Reactions: Narcissoside undergoes various chemical reactions, including:
Oxidation: Narcissoside can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert narcissoside to its aglycone form, kaempferol.
Substitution: Substitution reactions can occur at the hydroxyl groups of the flavonol structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like alkyl halides under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Kaempferol and other reduced forms.
Substitution: Various substituted flavonol derivatives.
Applications De Recherche Scientifique
Narcissoside has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and flavonoid chemistry.
Biology: Investigated for its antioxidant properties and its ability to modulate oxidative stress pathways.
Medicine: Studied for its neuroprotective effects, particularly in models of Parkinson’s disease.
Industry: Utilized in the development of antioxidant supplements and potential therapeutic agents.
Mécanisme D'action
Narcissoside exerts its effects primarily through its antioxidant properties. It enhances the miR200a/Nrf2/GSH antioxidant pathway, which helps in reducing oxidative stress and apoptosis. Narcissoside also modulates the MAPK/Akt signaling pathways, contributing to its neuroprotective effects. It binds to various molecular targets, including the Nrf2 repressor protein Keap1, and promotes the transcriptional activity mediated by Nrf2 .
Comparaison Avec Des Composés Similaires
Rutin (quercetin-3-O-rutinoside): Another flavonol glycoside with similar antioxidant properties.
Kaempferol-3-O-rutinoside: Similar in structure and function to narcissoside.
Uniqueness: Narcissoside is unique due to its specific glycosylation pattern and its potent neuroprotective effects. While other flavonol glycosides also exhibit antioxidant properties, narcissoside’s ability to modulate specific signaling pathways and its effectiveness in neuroprotection set it apart .
Propriétés
Numéro CAS |
53584-69-3; 604-80-8 |
|---|---|
Formule moléculaire |
C28H32O16 |
Poids moléculaire |
624.548 |
Nom IUPAC |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C28H32O16/c1-9-18(32)21(35)23(37)27(41-9)40-8-16-19(33)22(36)24(38)28(43-16)44-26-20(34)17-13(31)6-11(29)7-15(17)42-25(26)10-3-4-12(30)14(5-10)39-2/h3-7,9,16,18-19,21-24,27-33,35-38H,8H2,1-2H3/t9-,16+,18-,19+,21+,22-,23+,24+,27+,28-/m1/s1 |
Clé InChI |
UIDGLYUNOUKLBM-OWIBGMBDSA-N |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O |
Solubilité |
not available |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-bromobenzyl)-9-(3,5-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2358475.png)

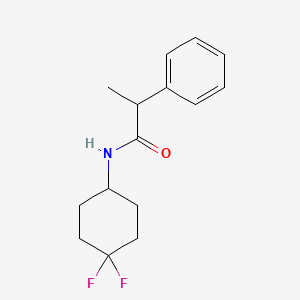
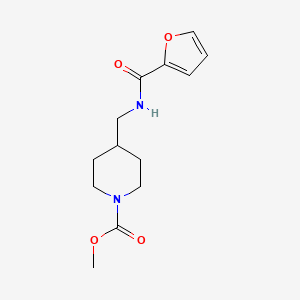

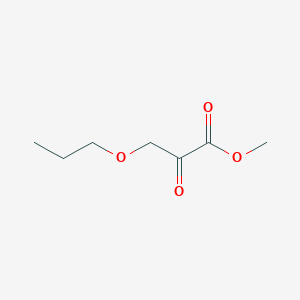
![7-Ethyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2358484.png)

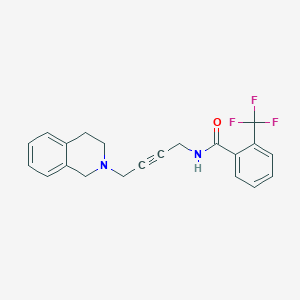
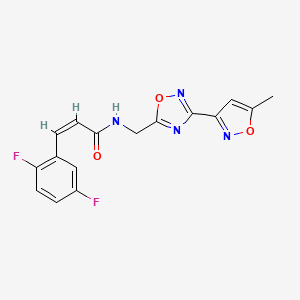
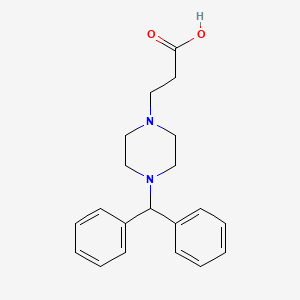

![2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2358495.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2358497.png)
